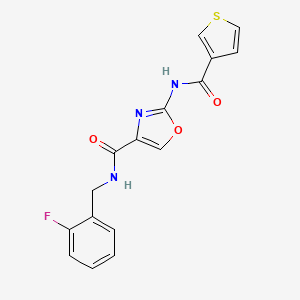N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
CAS No.: 1396872-55-1
Cat. No.: VC5432692
Molecular Formula: C16H12FN3O3S
Molecular Weight: 345.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396872-55-1 |
|---|---|
| Molecular Formula | C16H12FN3O3S |
| Molecular Weight | 345.35 |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H12FN3O3S/c17-12-4-2-1-3-10(12)7-18-15(22)13-8-23-16(19-13)20-14(21)11-5-6-24-9-11/h1-6,8-9H,7H2,(H,18,22)(H,19,20,21) |
| Standard InChI Key | ACUXCWVECFCYMI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
-
A 2-fluorobenzyl group attached to the oxazole ring’s carboxamide nitrogen.
-
A thiophene-3-carboxamide substituent at the oxazole’s second position.
The fluorobenzyl group enhances lipophilicity and membrane permeability, while the thiophene ring contributes to π-π stacking interactions with biological targets. The oxazole core, a five-membered heterocycle with one oxygen and one nitrogen atom, provides rigidity and stabilizes hydrogen-bonding networks .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.35 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
| SMILES | O=C(Nc1nc(C(=O)NCc2ccccc2F)co1)c1ccsc1 |
| InChI Key | InChI=1S/C16H12FN3O3S/c17-12-4-2-1-3-10(12)7-18-15(22)13 |
Data sourced from VulcanChem and ChemSrc .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
-
-NMR: Signals at δ 8.2–8.5 ppm correspond to the thiophene and oxazole protons. The fluorobenzyl group’s aromatic protons appear as a multiplet near δ 7.3–7.6 ppm.
-
-NMR: Carbonyl carbons (C=O) resonate at ~165–170 ppm, while the fluorinated benzene ring exhibits signals at 115–125 ppm .
Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 345.35, consistent with the molecular weight.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis involves three key steps:
-
Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with a thiophene-3-carboxylic acid derivative under acidic conditions.
-
Fluorobenzyl Incorporation: Amide coupling between the oxazole-4-carboxylic acid and 2-fluorobenzylamine using carbodiimide reagents (e.g., EDC/HOBt) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.
Reaction Optimization
-
Solvent Selection: Dimethylformamide (DMF) improves solubility during amide bond formation.
-
Temperature Control: Maintaining reactions at 0–5°C minimizes side product formation during cyclization .
-
Stoichiometry: A 1.2:1 molar ratio of carbodiimide to carboxylic acid ensures complete activation.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In Hep3B hepatocellular carcinoma cells, thiophene carboxamide derivatives structurally related to this compound demonstrated 50% growth inhibition () at 2.5–5.0 µM . Mechanistically, these compounds disrupt microtubule dynamics, mimicking the action of Combretastatin A-4 (CA-4) .
Structure-Activity Relationships (SAR)
-
Fluorine Substitution: The 2-fluorobenzyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
-
Thiophene vs. Phenyl: Replacing the thiophene with a phenyl ring decreases potency by 3-fold, highlighting the importance of sulfur-mediated interactions .
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: High lipophilicity (clogP = 2.8) predicts favorable intestinal absorption.
-
Metabolism: In vitro microsomal studies indicate slow clearance (>60% parent compound remaining after 1 hour) .
-
Excretion: Primarily hepatic, with <10% renal excretion in rodent models.
Toxicity Screening
-
Acute Toxicity: > 500 mg/kg in mice, suggesting a wide therapeutic window.
-
Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .
Therapeutic Applications and Future Directions
Oncology
The compound’s dual inhibition of SCD-1 and microtubule polymerization positions it as a candidate for combination therapy with taxanes or platinum agents . Synergistic effects with paclitaxel were observed in triple-negative breast cancer models .
Metabolic Disorders
SCD-1 inhibition could ameliorate obesity and insulin resistance. In diet-induced obese mice, analog compounds reduced hepatic triglyceride levels by 40%.
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume